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Compound of Interest

Compound Name: Triphenylphosphine hydrobromide

Cat. No.: B033036

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopic data for triphenylphosphine hydrobromide (PPhs-HBr). The
information presented herein is intended to serve as a comprehensive resource for the
characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR, 3P
NMR, and IR spectroscopy for triphenylphosphine hydrobromide.

'H and **C NMR Data

NMR data was recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide
(DMSO-de) as the solvent.[1]

Table 1: *H and *3C NMR Spectroscopic Data for Triphenylphosphine Hydrobromide in
DMSO-ds
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Chemical Shift (9,

Multiplicity /

Nucleus Coupling Constant  Assignment
ppm) (3, H2)

1H 7.53-7.59 Multiplet 6H, Aromatic

7.60 -7.67 Multiplet 9H, Aromatic

10.60 Broad Singlet 1H, P-H

13C 128.77 Doublet, J =11.4 Hz Aromatic

131.48 Doublet, J = 9.6 Hz Aromatic

132.05 Doublet, J = 1.9 Hz Aromatic

132.70 Doublet, 3= 102 Hz  romae (ipso-

carbon)

3P NMR Data

The 31P NMR spectrum of phosphonium salts is characterized by a single resonance. For

triphenylphosphine hydrobromide, the chemical shift is expected to be in the range of +20 to

+25 ppm, referenced to 85% H3POa. This is consistent with values reported for closely related

protonated triarylphosphines and other triphenylphosphonium species.

Table 2: Expected 3P NMR Chemical Shift

Nucleus

Expected Chemical Shift

(3, ppm)

Reference

31p

~+24 ppm

85% H3POa4

Infrared (IR) Spectroscopy Data

The IR spectrum is typically acquired using the Potassium Bromide (KBr) pellet method.[2] Key

absorptions are expected for the P-H, P-C, and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for Triphenylphosphine Hydrobromide
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch
~2400 Medium, Broad P-H Stretch

~1580, 1480, 1435 Strong Aromatic C=C Ring Stretch
~1100 Strong P-Phenyl (P-C) Stretch
750, ~600 Strong Aromatic C-H Out-of-Plane

Bend

Experimental Protocols

Detailed methodologies for the synthesis of the compound and its spectroscopic analysis are

provided below.

Synthesis of Triphenylphosphine Hydrobromide[1]

o Add triphenylphosphine (1.05 g, 4 mmol) to 1,4-dioxane (8 mL) in a round-bottom flask with

a magnetic stirrer.

o While stirring at room temperature, add 48% aqueous hydrobromic acid (1 mL, ~8.8 mmol)

dropwise over one minute.

¢ Heat the reaction mixture to 70 °C and maintain stirring for 12 hours.

» After cooling, remove the solvent and excess acid in vacuo using a rotary evaporator.

» Wash the resulting solid residue with diethyl ether.

e Dry the precipitate in vacuo at 40 °C for 12 hours to yield triphenylphosphine

hydrobromide as a white solid.

NMR Sample Preparation

» Weigh approximately 10-20 mg of the solid triphenylphosphine hydrobromide sample.[1]

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-ds).
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e To ensure a homogenous solution free of particulate matter, filter the solution through a
pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube.

e Ensure the sample height in the tube is adequate for the spectrometer's coil, typically around
4-5 cm.

e Cap the NMR tube securely before analysis.

FTIR Sample Preparation (KBr Pellet Method)[3]

e Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture,
which can interfere with the spectrum.

e In an agate mortar, grind 1-2 mg of the triphenylphosphine hydrobromide sample into a
fine powder.

e Add approximately 100-200 mg of the dried KBr to the mortar.[3]

e Gently but thoroughly mix the sample and KBr by grinding until a homogenous mixture is
obtained.

o Transfer a small amount of the mixture into a pellet-forming die.

o Place the die under a hydraulic press and apply pressure (typically 8-10 tons) to form a thin,
transparent or translucent pellet. Using a vacuum die can help remove trapped air and
improve pellet clarity.

» Carefully remove the pellet from the die and place it in the spectrometer's sample holder for
analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the structural basis for the
observed spectroscopic signals.
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Caption: General workflow for spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b033036?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Structure: (CeHs)sP-H* Br-

Phosphonium Proton Aromatic Rings Phosphorus-Carbon Phosphorus Atom
(P-H) (CeHs)s (P-C) P)
Y
\ T

Spectroscopic Signals

IR (cm™?)
~3050 (Ar C-H)
~2400 (P-H)

1H NMR

57.5-7.7 (m) 13C NMR 31P NMR

3 128-133 (d) 5~24

310.6 (br s) ~1435 (Ar C=C)

~1100 (P-C)

Click to download full resolution via product page

Caption: Correlation of structure to spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b033036?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

